2-Bromo-5-fluoro-6-iodoanisole
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Overview
Description
2-Bromo-5-fluoro-6-iodoanisole is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-6-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For instance, starting with 2-bromoanisole, fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anisoles .
Scientific Research Applications
2-Bromo-5-fluoro-6-iodoanisole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-6-iodoanisole involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially inhibiting or modulating their activity . The compound can also act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroanisole
- 2-Bromo-6-iodoanisole
- 5-Fluoro-6-iodoanisole
Uniqueness
2-Bromo-5-fluoro-6-iodoanisole is unique due to the presence of three different halogen atoms on the anisole ring. This unique combination of halogens imparts distinct chemical and biological properties, making it a versatile compound in various research applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-3-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDFPCZMYVOVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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